InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
. The Canonical SMILES representation is C1=C(C=C(C(=C1F)CC#N)Br)Br
.
The compound is classified as an organic nitrile and can be synthesized through various methods involving substitution reactions on aromatic compounds. It is often used as an intermediate in the synthesis of biologically active molecules or as a building block in material science.
The synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. One common approach involves the reaction of 2,4-dibromo-6-fluoroaniline with acetonitrile in the presence of a suitable base such as potassium carbonate or sodium hydroxide.
Key steps in the synthesis include:
The molecular structure of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile features:
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile can participate in various chemical reactions:
The mechanism of action for reactions involving 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile typically follows established pathways for nucleophilic substitutions:
This mechanism is crucial for understanding how this compound can be utilized in further synthetic applications.
The physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile include:
The applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile span several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2